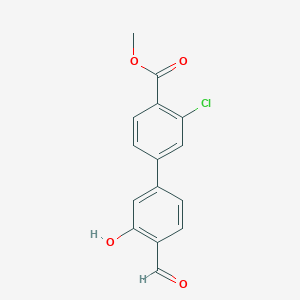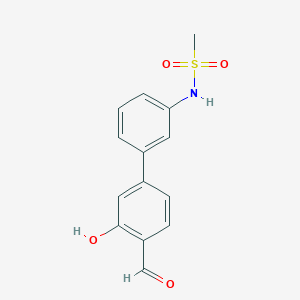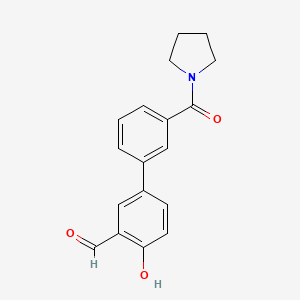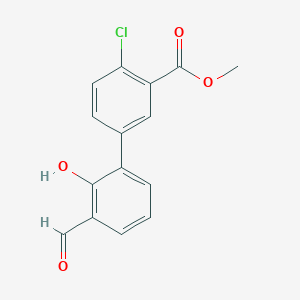
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CFMCP) is a phenolic compound that has been extensively studied due to its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems.
Wissenschaftliche Forschungsanwendungen
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems. In organic synthesis, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used to synthesize a variety of compounds, such as benzothiazoles, benzopyrans, and benzodioxoles. In chemical reactions, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a catalyst to promote the formation of carbon-carbon bonds. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a probe to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase.
Wirkmechanismus
The mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a substrate for enzymes and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to catalyze the formation of carbon-carbon bonds in organic synthesis. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is thought to act as a substrate for enzymes, such as cytochrome P450 and glutathione S-transferase, and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to probe the mechanism of action of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% have not been extensively studied. However, studies have shown that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to be a potent inhibitor of cytochrome P450 enzymes, with an IC50 of 0.2 mM. This suggests that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% may have potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments include its low cost and ease of synthesis. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM, making it safe to use in laboratory settings. The main limitation of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential applications of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% are numerous and there are many potential future directions for research with 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%. Some potential future directions include further research into the mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, the development of new methods for synthesizing 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, and the exploration of its potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways. Additionally, further research into the biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% could lead to the development of new therapeutic agents.
Synthesemethoden
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized in a laboratory setting through a series of steps. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with formaldehyde in the presence of a base catalyst. This reaction yields 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in a yield of 95%. The reaction is carried out at room temperature and is complete within one hour. The second step involves the purification of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from the reaction mixture. This is done by recrystallization of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from a mixture of ethanol and water. The recrystallized 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can then be collected, dried, and used for further applications.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-7-9(5-6-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULGPQUNHYDKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685362 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261895-50-4 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





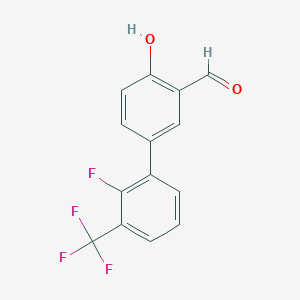

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
